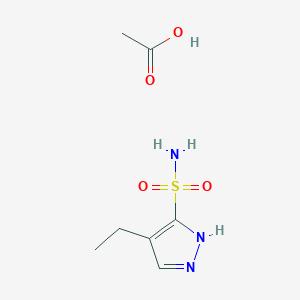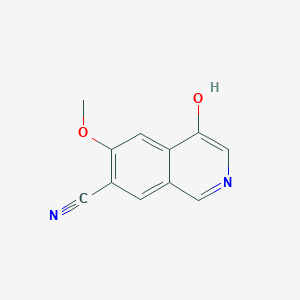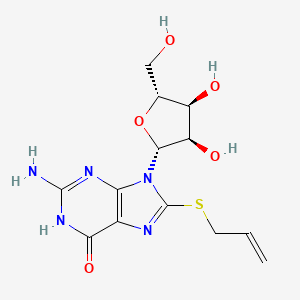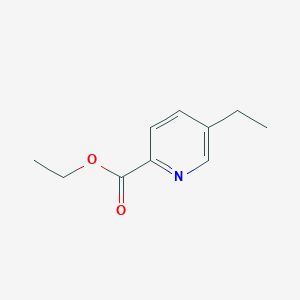
(5R)-5-amino-1-methyl-piperidin-2-one;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-5-amino-1-methyl-piperidin-2-one;dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring with an amino group and a methyl group attached to it. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-amino-1-methyl-piperidin-2-one typically involves the use of L-glutamic acid as a starting material. The process begins with the esterification of L-glutamic acid in the presence of an acidic reagent. This intermediate is then reacted with 2-haloacetate and an N-protecting agent under basic conditions to form a compound that undergoes intramolecular condensation to produce N-protecting group piperidine-5-one-2S-carboxylate. This compound is further processed through various routes, including removal of the protecting group, condensation with benzyloxyamine hydrochloride, imine reduction, chiral resolution, neutralization, and hydrolysis .
Industrial Production Methods
Industrial production of (5R)-5-amino-1-methyl-piperidin-2-one;dihydrochloride follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective raw materials and environmentally friendly methods to ensure high yield and purity. The production process is designed to be efficient and scalable, making it suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
(5R)-5-amino-1-methyl-piperidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
(5R)-5-amino-1-methyl-piperidin-2-one;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, including neuroprotective properties and as a component in drug formulations.
Industry: The compound is used in the production of polymers and other industrial chemicals .
Mécanisme D'action
The mechanism of action of (5R)-5-amino-1-methyl-piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit enzymes involved in neurotransmitter synthesis or degradation, leading to neuroprotective effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5R)-5-amino-1-methyl-piperidin-2-one
- (3R,5R)-5-(aminomethyl)-1-(prop-2-yn-1-yl)pyrrolidin-3-ol;dihydrochloride
- (2S,5R)-2-methylaminomethyl-1-methyl-5-phenylpyrrolidine
Uniqueness
(5R)-5-amino-1-methyl-piperidin-2-one;dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to form stable salts with hydrochloride ions enhances its solubility and stability, making it suitable for various applications .
Propriétés
Formule moléculaire |
C6H14Cl2N2O |
|---|---|
Poids moléculaire |
201.09 g/mol |
Nom IUPAC |
(5R)-5-amino-1-methylpiperidin-2-one;dihydrochloride |
InChI |
InChI=1S/C6H12N2O.2ClH/c1-8-4-5(7)2-3-6(8)9;;/h5H,2-4,7H2,1H3;2*1H/t5-;;/m1../s1 |
Clé InChI |
AEKSLRDYWGDCMN-ZJIMSODOSA-N |
SMILES isomérique |
CN1C[C@@H](CCC1=O)N.Cl.Cl |
SMILES canonique |
CN1CC(CCC1=O)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Methylamino)oxetan-3-YL]ethanol](/img/structure/B13910020.png)


![[(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol](/img/structure/B13910050.png)








![2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine](/img/structure/B13910093.png)

